molecular formula C14H10ClFO2 B7976853 3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde

3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde

Cat. No.: B7976853
M. Wt: 264.68 g/mol
InChI Key: CFYXWVFKTCKVAB-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde is a substituted benzaldehyde derivative featuring a benzyloxy group substituted with chlorine and fluorine at the 4- and 2-positions, respectively. Its molecular formula is C₁₄H₁₀ClFO₂, and its molecular weight is 268.68 g/mol .

Properties

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYXWVFKTCKVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde typically involves the reaction of 4-chloro-2-fluorobenzyl alcohol with 3-hydroxybenzaldehyde. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone. The reaction mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 3-(4-Chloro-2-fluorobenzyloxy)benzoic acid.

    Reduction: 3-(4-Chloro-2-fluorobenzyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

4-Chloro-2-fluoro-3-methoxybenzaldehyde

  • Molecular formula : C₈H₆ClFO₂
  • Molecular weight : 188.58 g/mol
  • CAS number : 1002344-97-9
  • Key structural difference : Replaces the benzyloxy group with a methoxy group at the 3-position.
  • Hazard profile : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison: The absence of the benzyloxy group reduces steric bulk compared to the target compound.

2-(4-Chloro-3-fluorophenoxy)benzaldehyde

  • Molecular formula : C₁₃H₈ClFO₂
  • Molecular weight : 250.65 g/mol
  • CAS number : 338393-57-0
  • Key structural difference: Features a phenoxy linkage instead of a benzyloxy group, with chlorine and fluorine at the 4- and 3-positions of the aromatic ring.
  • Physical properties : Melting point of 66–68°C .

The fluorine and chlorine substituents in different positions may influence reactivity in electrophilic substitution reactions.

4-(4-Chloro-2-fluorophenyl)benzaldehyde

  • Molecular formula : C₁₃H₈ClFO
  • Molecular weight : 234.65 g/mol
  • CAS number: Not explicitly provided (referenced as BP-4056)
  • Key structural difference : Lacks the benzyloxy group; instead, a chloro-fluorophenyl group is directly attached to the benzaldehyde core .

Comparison :
The absence of the benzyloxy ether reduces molecular complexity and may lower boiling points. Direct attachment of the chloro-fluorophenyl group could enhance planarity, favoring crystallization.

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde

  • Molecular formula : C₁₄H₁₀ClFO₂
  • Molecular weight : 268.68 g/mol
  • CAS number : 172932-10-4
  • Key structural difference : Fluorine and chlorine substituents are at the 6- and 2-positions of the benzyloxy group, respectively, altering steric and electronic effects compared to the target compound .

Comparison :
The positional isomerism of substituents on the benzyloxy group may lead to differences in dipole moments and intermolecular interactions. This compound’s InChI code (InChI=1/C14H10ClFO2/c15-13-2-1-3-14(16)12(13)9-18-11-6-4-10(8-17)5-7-11/h1-8H,9H2) suggests distinct conformational preferences .

Research Implications

  • Substituent Position Effects : Fluorine and chlorine at ortho/meta positions influence electronic properties (e.g., electron-withdrawing effects) and steric hindrance, impacting reactivity in cross-coupling reactions .
  • Benzyloxy vs.
  • Hazard Profiles : Compounds with methoxy groups (e.g., ) exhibit higher irritation risks, suggesting the need for careful handling in synthetic workflows .

Biological Activity

3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for 3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde is C15H12ClFOC_{15}H_{12}ClFO. Its structure features a benzaldehyde moiety substituted with a chloro and a fluorine atom, which may influence its reactivity and biological interactions.

Biological Activities

Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde exhibit notable antimicrobial properties. For example, derivatives with halogen substitutions have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymes.

Anticancer Properties
Studies have also highlighted the potential anticancer activity of this compound class. The presence of halogen atoms can enhance the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. This is particularly relevant in the context of developing new chemotherapeutic agents .

The biological activity of 3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde is largely attributed to its interaction with specific molecular targets:

  • Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.

Case Studies

  • Antimicrobial Efficacy
    A study evaluating various substituted benzaldehydes demonstrated that compounds with similar structures to 3-(4-Chloro-2-fluorobenzyloxy)benzaldehyde exhibited significant antibacterial activity. For instance, a derivative showed over 90% inhibition of H460 cell growth at a concentration of 20 µg/mL .
  • Cytotoxicity Against Cancer Cells
    In vitro studies revealed that certain derivatives could effectively reduce proliferation in various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Data Tables

Biological Activity Concentration Tested (µg/mL) Inhibition (%) Reference
Antibacterial Activity20>90%
Cytotoxicity in Cancer CellsVariesSignificant reduction

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